1-(6-Phenylcyclohex-3-en-1-yl)ethanone
Description
1-(6-Phenylcyclohex-3-en-1-yl)ethanone is a ketone derivative featuring a cyclohexene ring substituted with a phenyl group at position 6 and an acetyl group (ethanone) at position 1. The phenyl substituent likely contributes to increased lipophilicity and aromatic interactions, making it a candidate for applications in organic synthesis or material science .
Properties
CAS No. |
6637-04-3 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(6-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H16O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-8,13-14H,9-10H2,1H3 |
InChI Key |
CPQLXHBJEWBUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC=CCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1-(6-Phenylcyclohex-3-en-1-yl)ethanone with structurally related ethanone derivatives:
Physical and Chemical Properties
- Melting Points: Hydroxy-substituted ethanones (e.g., 1-[2-(Cyclohexyloxy)-3,6-dihydroxyphenyl]ethanone) exhibit higher melting points (~75–76°C) due to hydrogen bonding . Brominated derivatives (e.g., 1-(4-Bromocyclohex-3-en-1-yl)ethanone) likely have lower solubility in polar solvents .
- Reactivity : The phenyl group in the target compound may facilitate π-π stacking, whereas bromo substituents enable cross-coupling reactions .
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